4-Bromo-2-methylbut-2-en-1-ol

Beschreibung

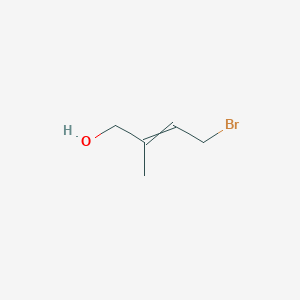

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-methylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(4-7)2-3-6/h2,7H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHODTNPJNECBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCBr)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70845086 | |

| Record name | 4-Bromo-2-methylbut-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70845086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918823-42-4 | |

| Record name | 4-Bromo-2-methylbut-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70845086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactions Involving 4 Bromo 2 Methylbut 2 En 1 Ol

Nucleophilic Substitution Pathways (SN1 and SN2')

Allylic halides are capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. glasp.co For a primary allylic halide like 4-bromo-2-methylbut-2-en-1-ol, SN1 and a variation of the SN2 mechanism, known as SN2', are particularly relevant. The choice of pathway is heavily influenced by the reaction conditions, including the nature of the nucleophile and the polarity of the solvent. libretexts.orgquora.com

Reactivity and Selectivity of the Allylic Bromide Moiety

The allylic nature of the carbon-bromine bond significantly enhances its reactivity in substitution reactions. This heightened reactivity stems from the stability of the intermediates formed during the reaction.

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent (e.g., methanol or water), the reaction tends to favor the SN1 pathway. glasp.colibretexts.org This mechanism proceeds in two steps, with the rate-determining step being the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. byjus.com This carbocation has two contributing resonance structures, with the positive charge delocalized between carbon 1 (C1) and carbon 3 (C3).

A nucleophile can attack either of these electrophilic centers, leading to a mixture of two constitutional isomers. Attack at C1 results in the direct substitution product, while attack at C3 yields the rearranged, or allylic shift, product. The distribution of these products depends on factors such as steric hindrance and the electronic properties of the carbocation. For instance, in the reaction of 1-bromo-3-methyl-2-butene with methanol (a weak nucleophile), both direct and rearranged ether products are formed, indicative of an SN1 mechanism. chegg.comchegg.com

SN2' Pathway: With a strong, sterically unhindered nucleophile and a polar aprotic solvent, a concerted mechanism known as SN2' can occur. youtube.com In this pathway, the nucleophile attacks the double bond at the carbon furthest from the leaving group (the γ-carbon, C3). This attack occurs simultaneously with the shift of the π-electrons and the departure of the bromide ion from the α-carbon (C1). This single-step process avoids the formation of a carbocation intermediate and typically leads to the rearranged product.

The selectivity between SN1 and SN2' products is therefore highly dependent on the reaction conditions, as summarized in the table below.

| Reaction Condition | Predominant Pathway | Expected Major Product(s) | Rationale |

| Weak Nucleophile (e.g., H₂O, CH₃OH) in Polar Protic Solvent | SN1 | Mixture of direct and rearranged substitution products | Stabilizes the resonance-stabilized carbocation intermediate. libretexts.orgquora.com |

| Strong Nucleophile (e.g., CH₃O⁻, CN⁻) in Polar Aprotic Solvent | SN2' | Rearranged (allylic shift) substitution product | Favors a concerted backside attack at the double bond. youtube.com |

Participatory Role of the Hydroxyl Group in Mechanisms

The hydroxyl group in this compound is not merely a spectator. It can actively participate in substitution reactions, influencing both the rate and the outcome.

Under acidic conditions, the hydroxyl group can be protonated by strong acids like HBr or HCl, converting it into a much better leaving group (H₂O). libretexts.orgmsu.edu This activation is a key step in many reactions of alcohols. unco.edulibretexts.org The protonated alcohol can then leave to form a carbocation, initiating SN1 reactions or rearrangements. libretexts.org

Conversely, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide is a potent internal nucleophile. It can attack the electrophilic carbon atom bearing the bromine in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, specifically an oxirane. This intramolecular cyclization is often rapid and can compete with intermolecular substitution by external nucleophiles.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

Principles Governing Regioselectivity

When an unsymmetrical reagent like a hydrogen halide (HX) adds across the unsymmetrical double bond, the regioselectivity of the reaction is governed by Markovnikov's rule. byjus.commsu.edu The rule states that the electrophilic hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the nucleophilic halide adds to the more substituted carbon. libretexts.org

This preference is explained by the stability of the carbocation intermediate formed during the reaction. msu.edu In the case of this compound, protonation of the double bond can occur at C3, leading to a more stable tertiary carbocation at C2. This tertiary carbocation is more stable than the secondary carbocation that would be formed if protonation occurred at C2. The subsequent attack by the bromide ion on the more stable tertiary carbocation intermediate leads to the major product. chemistrysteps.com

However, under conditions that favor a free-radical mechanism, such as the addition of HBr in the presence of peroxides, the regioselectivity is reversed, leading to the anti-Markovnikov product. chemistrysteps.comlibretexts.org In this mechanism, the bromine radical adds first to the double bond to form the most stable carbon radical. chemistrysteps.com

| Reagent/Condition | Mechanism | Intermediate | Regioselectivity |

| HBr | Ionic Electrophilic Addition | More stable (tertiary) carbocation | Markovnikov |

| HBr, Peroxides (ROOR) | Free Radical Addition | More stable (tertiary) radical | Anti-Markovnikov |

| Br₂ in CCl₄ | Ionic Electrophilic Addition | Cyclic bromonium ion | N/A (symmetrical addition) |

Stereochemical Outcomes of Addition Processes

The stereochemistry of electrophilic addition depends on the mechanism of the reaction.

Addition of HX: The addition of hydrogen halides proceeds through a planar carbocation intermediate. The nucleophile (halide ion) can attack this intermediate from either face with roughly equal probability. If the addition creates a new stereocenter, a racemic mixture of enantiomers is typically formed. libretexts.org

Addition of Br₂: The addition of molecular bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. wisc.edu The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bulky bromonium ion ring. This results in a net anti-addition of the two bromine atoms across the double bond. youtube.comodinity.com The specific stereoisomers formed will depend on the geometry of the starting alkene and the faces of the double bond.

Rearrangement Pathways in Acidic and Catalytic Environments

In acidic or certain catalytic environments, this compound and its derivatives are prone to molecular rearrangements. These rearrangements are typically driven by the formation of a more stable intermediate, usually a carbocation. organic-chemistry.orgrsc.org

Acid-catalyzed reactions often begin with the protonation of the hydroxyl group, followed by the loss of water to generate a carbocation. msu.edurit.edu For example, protonation of the hydroxyl group of this compound and subsequent loss of water would initially form a primary carbocation. However, this is unlikely. It is more plausible that rearrangements occur following the formation of the resonance-stabilized allylic carbocation via the SN1 pathway. While this cation is already relatively stable, under forcing conditions or with specific catalysts, it could potentially undergo further transformations. stackexchange.com

For example, if an electrophile adds to the double bond, it generates a carbocation that can also rearrange. A 1,2-hydride or 1,2-alkyl shift can occur if it leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary one). msu.edu These rearrangements are common in acid-catalyzed reactions of alcohols and can lead to a complex mixture of products if not carefully controlled. rit.educhemistryviews.org

Formation and Stability of Carbocation Intermediates

In reactions proceeding through a cationic pathway, the formation of a carbocation is a critical step. For this compound, a carbocation can be generated through the departure of the bromide ion, a good leaving group. This process is typically favored in polar protic solvents which can solvate both the resulting carbocation and the departing bromide ion.

The initial carbocation formed would be a primary allylic carbocation. However, the positive charge is not localized on the primary carbon. Due to the adjacent carbon-carbon double bond, the positive charge is delocalized across the C1 and C3 positions through resonance. wikipedia.org This delocalization significantly stabilizes the carbocation. wikipedia.orgpearson.com

The two primary resonance structures for the allylic carbocation derived from this compound are:

Structure A: A primary carbocation with the positive charge on C4.

Structure B: A tertiary carbocation with the positive charge on C2.

| Carbocation Type | Relative Stability | Contributing Factors |

|---|---|---|

| Methyl | Least Stable | No alkyl groups for stabilization |

| Primary | Less Stable | One alkyl group |

| Secondary | More Stable | Two alkyl groups, Hyperconjugation |

| Tertiary | Most Stable | Three alkyl groups, Maximum hyperconjugation |

| Allylic | Comparable to or more stable than secondary | Resonance delocalization |

| Benzylic | Comparable to or more stable than tertiary | Resonance delocalization over aromatic ring |

Analysis of Hydride and Alkyl Shifts

Carbocation intermediates are prone to rearrangements to form more stable species. These rearrangements typically involve the migration of a hydrogen atom (a hydride shift) or an alkyl group (an alkyl shift) from an adjacent carbon to the positively charged carbon. libretexts.orgmasterorganicchemistry.com The driving force for these shifts is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary carbocation). libretexts.org

In the context of the allylic carbocation formed from this compound, the tertiary carbocation resonance form is already quite stable. A 1,2-hydride shift from the methyl group at C2 to C3 is unlikely as it would lead to a less stable secondary carbocation. Similarly, a 1,2-methyl shift is not a favorable rearrangement from the tertiary carbocation resonance structure.

However, if a reaction were to occur at the double bond first, for instance, through protonation, a different carbocation would be formed. Protonation of the double bond at C3 would lead to a secondary carbocation at C2. This secondary carbocation is adjacent to a quaternary carbon (C2 of the original molecule). While there are no hydrogens on the adjacent C2 to facilitate a hydride shift, an alkyl (methyl) shift from C2 to C3 could potentially occur, leading to a more stable tertiary carbocation. Such rearrangements are a key consideration in predicting the products of reactions involving carbocation intermediates. masterorganicchemistry.com

| Rearrangement Type | Migrating Group | Driving Force | Example |

|---|---|---|---|

| 1,2-Hydride Shift | Hydrogen atom with its bonding electrons | Formation of a more stable carbocation (e.g., 2° to 3°) | A secondary carbocation rearranging to a tertiary carbocation. |

| 1,2-Alkyl Shift | Alkyl group (e.g., methyl) with its bonding electrons | Formation of a more stable carbocation (e.g., 2° to 3°) | A secondary carbocation adjacent to a quaternary carbon rearranging to a tertiary carbocation. |

Radical Reaction Chemistry and Associated Mechanistic Studies

In addition to ionic pathways, reactions involving this compound can also proceed through radical mechanisms. A common example of a radical reaction involving allylic systems is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxides). libretexts.orglibretexts.org

The mechanism of allylic bromination with NBS involves a radical chain reaction: chemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com

Propagation:

A bromine radical abstracts an allylic hydrogen from the substrate (in this case, from C1 of this compound) to form a resonance-stabilized allylic radical and HBr. libretexts.org The stability of the allylic radical is a key factor driving the selectivity for this position. chemistrysteps.com

The newly formed allylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide product and another bromine radical, which continues the chain reaction. libretexts.orgchemistrysteps.com

Termination: The chain reaction is terminated by the combination of any two radical species.

The selectivity of radical bromination is generally high for the most substituted position that can form a stable radical. chemistrysteps.comyoutube.com In the case of this compound, abstraction of a hydrogen from the -CH₂OH group at C1 would lead to a primary allylic radical, which is stabilized by resonance.

It is important to note that under conditions of high bromine concentration, electrophilic addition to the double bond can compete with radical substitution. libretexts.org The use of NBS ensures a low, steady concentration of bromine, thus favoring the desired allylic bromination pathway. libretexts.orglibretexts.org

Advanced Chemical Transformations and Synthetic Utility of 4 Bromo 2 Methylbut 2 En 1 Ol

Derivatization Strategies for Functional Group Interconversion

The presence of two distinct functional groups, the hydroxyl and the bromo moieties, allows for selective manipulation and interconversion, providing pathways to a variety of derivatives.

The primary alcohol group in 4-bromo-2-methylbut-2-en-1-ol can be selectively oxidized to the corresponding aldehyde, (E)-4-bromo-2-methylbut-2-en-1-al. This aldehyde is a valuable intermediate in the industrial synthesis of Vitamin A and other biologically active compounds derived from isoprene (B109036) units. While various oxidizing agents can be employed for the conversion of primary allylic alcohols to aldehydes, methods using reagents like manganese dioxide (MnO₂) are particularly effective for this type of transformation due to their chemoselectivity, leaving the alkene and bromide functionalities intact.

Conversely, the alkene moiety can be subjected to reduction. Catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst, would be expected to reduce the carbon-carbon double bond, yielding 4-bromo-2-methylbutan-1-ol. Under more forcing conditions or with different catalysts, simultaneous reduction of the double bond and hydrogenolysis of the carbon-bromine bond might occur.

The hydroxyl group behaves as a typical primary alcohol and readily undergoes esterification reactions with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. For example, acetylation of the alcohol would yield 4-bromo-2-methylbut-2-en-1-yl acetate (B1210297). This transformation is significant as the acetate can function as a leaving group in palladium-catalyzed allylic substitution reactions, offering an alternative synthetic handle to the allylic bromide. The compound (E)-4-acetoxy-2-methylbut-2-en-1-al, derived from the corresponding alcohol, is a noted key intermediate in Vitamin A synthesis.

The allylic bromide in this compound is a potent electrophilic site and an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. As a primary allylic halide, it is particularly well-suited for Sₙ2-type reactions, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This reactivity allows for the introduction of a wide array of functional groups.

Common nucleophiles that can be used to displace the bromide include:

Cyanide (CN⁻): To form the corresponding nitrile.

Azide (N₃⁻): To introduce an azido group, which can be further reduced to an amine.

Hydroxide (OH⁻): To produce the corresponding diol, 2-methylbut-2-ene-1,4-diol.

Alkoxides (RO⁻): To form ethers.

Thiolates (RS⁻): To generate thioethers.

Amines (RNH₂, R₂NH): To synthesize allylic amines.

This facile displacement of the bromide is a cornerstone of the synthetic utility of this compound, enabling its use as a C5 building block for introducing the isoprenoid-like structure into larger molecules.

Metal-Catalyzed Cross-Coupling Reactions Leveraging the Allylic Bromide

The carbon-bromine bond in this compound is an ideal handle for a variety of powerful metal-catalyzed cross-coupling reactions, which are fundamental transformations for carbon-carbon bond formation in modern organic synthesis.

Palladium catalysts are exceptionally effective in activating carbon-halide bonds for coupling reactions. The allylic bromide functionality of this compound makes it a suitable substrate for several key palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: This reaction couples the allylic bromide with an organoboron compound, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. This process is highly valued for its tolerance of a wide range of functional groups. The reaction with this compound would result in the formation of a new carbon-carbon bond at the C4 position, attaching various aryl or vinyl substituents. The general catalytic cycle involves the oxidative addition of the allylic bromide to a Pd(0) species, followed by

Olefin Metathesis Reactions for Carbon-Carbon Bond Formation

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock's catalysts. wikipedia.orgharvard.eduorganic-chemistry.org While direct participation of this compound in metathesis is not extensively documented, its structure allows for hypothetical engagement in key metathesis reactions, primarily Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM), after suitable derivatization.

Ring-Closing Metathesis (RCM): For this compound to be a viable substrate for RCM, it must first be modified to contain a second terminal alkene. This is typically achieved by O-alkenylation of the primary alcohol, for instance, through etherification with an alkenyl halide like allyl bromide. The resulting diene could then undergo an intramolecular cyclization via RCM to form oxygen-containing heterocycles. wikipedia.org The reaction is driven forward by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene. wikipedia.org The success and stereoselectivity of the cyclization would depend on the chosen catalyst and the length of the tether connecting the two olefinic moieties. wikipedia.org

Cross-Metathesis (CM): The cross-metathesis of this compound with a partner olefin presents challenges. The internal, trisubstituted double bond of the molecule is generally less reactive than the terminal, less-substituted double bonds often favored in CM reactions. organic-chemistry.org A successful CM reaction would involve the exchange of alkylidene fragments between the bromo-compound and a coupling partner, but would likely suffer from issues of selectivity, potentially leading to a mixture of homodimerized and cross-coupled products. organic-chemistry.org However, advancements in catalyst design, such as the development of second and third-generation Grubbs catalysts, have expanded the scope of CM to include more sterically hindered and electronically deactivated olefins. nih.gov

Below is a table of commonly used catalysts in olefin metathesis.

| Catalyst Name | Generation | Metal Center | Key Characteristics |

| Grubbs' Catalyst | First | Ruthenium | High tolerance for various functional groups. organic-chemistry.org |

| Grubbs' Catalyst | Second | Ruthenium | Higher activity and stability compared to the first generation. nih.gov |

| Hoveyda-Grubbs Catalyst | Second | Ruthenium | Features a chelating isopropoxystyrene ligand, offering increased stability. |

| Schrock's Catalyst | N/A | Molybdenum | Highly active, particularly for sterically demanding substrates. organic-chemistry.org |

Cyclization and Intramolecular Rearrangement Reactions in Complex Synthesis

The bifunctional nature of this compound, possessing both a vinyl bromide and an allylic alcohol, makes its derivatives excellent candidates for powerful intramolecular cyclization reactions to construct complex cyclic frameworks. Two prominent potential strategies are the intramolecular Heck reaction and radical cyclization.

Intramolecular Heck Reaction: The intramolecular Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between a vinyl or aryl halide and an alkene within the same molecule. wikipedia.orglibretexts.org To utilize this methodology, the alcohol of this compound would first be derivatized with a tether containing a terminal alkene. The subsequent palladium(0)-catalyzed reaction would proceed via oxidative addition into the carbon-bromine bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield a cyclic product. wikipedia.org This strategy is exceptionally useful for constructing five- and six-membered rings and has been applied in the synthesis of complex natural products to create quaternary stereocenters with high enantioselectivity. wikipedia.orglibretexts.org

Radical Cyclization: The vinyl bromide moiety can also serve as a precursor for a vinyl radical under the influence of radical initiators (e.g., AIBN with tributyltin hydride) or transition metals. thieme-connect.de If the alcohol group is functionalized with an unsaturated tether, the initially formed vinyl radical can add across the tethered double or triple bond in an intramolecular fashion. thieme-connect.de The resulting cyclic alkyl radical is then quenched to afford the final product. This method is particularly effective for the formation of five-membered rings and is known for its tolerance of various functional groups. thieme-connect.de

The table below outlines these potential cyclization strategies for derivatives of this compound.

| Reaction Type | Catalyst/Reagent | Key Intermediate | Resulting Structure |

| Intramolecular Heck Reaction | Pd(0) complex, Base | Alkylpalladium complex wikipedia.org | Carbocyclic or heterocyclic rings wikipedia.org |

| Radical Cyclization | Bu₃SnH, AIBN | Vinyl radical thieme-connect.de | Typically 5-membered rings thieme-connect.de |

Applications in Stereoselective Total Synthesis

The structural motif of 4-bromo-2-methylbut-2-ene serves as a valuable C5 building block in the stereoselective synthesis of natural products and biologically active molecules. Protected forms of (E)-4-bromo-2-methylbut-2-en-1-ol have been utilized as key intermediates in the synthesis of the plant hormone trans-zeatin. researchgate.net

In a notable large-scale synthesis, a derivative of the target compound plays a pivotal role. researchgate.net The synthesis begins with the conversion of trans-1-chloro-4-hydroxy-2-methyl-2-butene into its acetate-protected counterpart, trans-1-acetoxy-4-hydroxy-2-methyl-2-butene. This intermediate is then subjected to bromination using phosphorus tribromide, which yields trans-1-acetoxy-4-bromo-2-methyl-2-butene, a protected version of the title compound. researchgate.net This bromo-intermediate is then reacted with potassium phthalimide to install the nitrogen functionality, which after hydrolysis, yields (E)-4-amino-2-methylbut-2-en-1-ol. This final fragment is a direct precursor to trans-zeatin. researchgate.net

The reaction sequence is detailed in the table below.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | trans-1-acetoxy-4-hydroxy-2-methyl-2-butene | PBr₃ | trans-1-acetoxy-4-bromo-2-methyl-2-butene | Conversion of alcohol to bromide researchgate.net |

| 2 | trans-1-acetoxy-4-bromo-2-methyl-2-butene | Potassium phthalimide | trans-1-acetoxy-2-methyl-4-phthalimido-2-butene | Nucleophilic substitution to introduce nitrogen researchgate.net |

| 3 | trans-1-acetoxy-2-methyl-4-phthalimido-2-butene | Barium hydroxide | (E)-4-amino-2-methylbut-2-en-1-ol | Deprotection to yield the key amine precursor researchgate.net |

| 4 | (E)-4-amino-2-methylbut-2-en-1-ol | 6-chloropurine | trans-Zeatin | Final coupling to form the natural product researchgate.net |

Furthermore, the aldehyde analogue, (E)-4-bromo-2-methylbut-2-en-1-al, is a known and important intermediate in several industrial syntheses of Vitamin A, highlighting the broader synthetic utility of the 4-bromo-2-methylbut-2-ene core structure in accessing complex, high-value molecules. mdpi.comdrpress.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 4-Bromo-2-methylbut-2-en-1-ol.

¹H NMR Spectral Analysis for Proton Environment Mapping

Proton (¹H) NMR spectroscopy maps the distinct chemical environments of hydrogen atoms in a molecule. For (E)-4-Bromo-2-methylbut-2-en-1-ol, one would expect to observe signals corresponding to the four unique proton environments: the methyl group (-CH₃), the methylene (B1212753) group adjacent to the bromine (-CH₂Br), the methylene group of the alcohol (-CH₂OH), and the vinylic proton (=CH). The chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal are key to assigning it to the correct protons.

Based on established principles, the expected ¹H NMR spectral data would show characteristic shifts influenced by nearby electronegative atoms (O, Br) and the double bond. The hydroxyl proton (-OH) often appears as a broad singlet, its position being variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for (E)-4-Bromo-2-methylbut-2-en-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ | ~1.7 | Singlet | N/A | 3H |

| -CH₂OH | ~4.1 | Singlet | N/A | 2H |

| -CH₂Br | ~3.9 | Doublet | ~8.0 | 2H |

| =CH- | ~5.9 | Triplet | ~8.0 | 1H |

¹³C NMR Spectral Analysis for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to each of the five carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The two sp² hybridized carbons of the alkene would appear in the downfield region (typically 100-150 ppm). The carbon atom bonded to the electronegative bromine atom (-CH₂Br) and the carbon bonded to the oxygen atom (-CH₂OH) would also be shifted downfield relative to a standard alkane, while the methyl carbon would appear in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for (E)-4-Bromo-2-methylbut-2-en-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~14 |

| -CH₂Br | ~28 |

| -CH₂OH | ~68 |

| =C (CH₃)- | ~138 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the structure and assign all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation (cross-peak) would be observed between the vinylic proton (=CH) and the protons of the adjacent brominated methylene group (-CH₂Br), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It would show cross-peaks linking the ¹H signal of the methyl group to its ¹³C signal, the -CH₂Br protons to their carbon, the -CH₂OH protons to their carbon, and the vinylic proton to its carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound. The theoretical exact mass of this compound (C₅H₉BrO) is 163.98368 Da nih.gov. An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the compound's elemental composition, taking into account the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture using liquid chromatography and then provides mass analysis for each component. For this compound, LC-MS is used to assess the purity of a sample. The chromatogram would ideally show a single major peak, and the mass spectrum corresponding to that peak would confirm the identity of the compound by showing the molecular ion. The presence of bromine would be indicated by a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Common fragmentation patterns for allylic alcohols and alkyl halides in the mass spectrometer would involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation pathways could include:

Loss of a bromine radical (-Br).

Loss of water (-H₂O).

Loss of the hydroxymethyl radical (-•CH₂OH).

Cleavage of the C-C bonds in the butene chain.

Analysis of these fragments provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the percentage of transmittance against the wavenumber (cm⁻¹) of the radiation, revealing absorption bands that serve as fingerprints for the molecule's functional groups.

For this compound, IR spectroscopy can confirm the presence of its key structural features: the hydroxyl group (-OH), the carbon-carbon double bond (C=C) of the alkene, the carbon-oxygen single bond (C-O), and the carbon-bromine (C-Br) bond.

The most distinguishable feature in the IR spectrum of an alcohol is the O-H stretching vibration. Due to hydrogen bonding, this absorption typically appears as a strong and broad band in the region of 3200–3600 cm⁻¹. orgchemboulder.comopenstax.org The C=C stretching vibration of the alkene group is expected to show a medium-to-weak absorption band around 1650 cm⁻¹. pressbooks.pub The spectrum will also feature a strong C-O stretching absorption, typically found in the 1050–1260 cm⁻¹ range for alcohols. orgchemboulder.comopenstax.org The presence of the bromine atom can be identified by the C-Br stretching vibration, which appears in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | Strong, Broad |

| Alkene (C=C) | C=C Stretch | ~1650 | Medium to Weak |

| Alcohol (C-O) | C-O Stretch | 1050 - 1260 | Strong |

| Alkyl Halide (C-Br) | C-Br Stretch | 500 - 600 | Medium to Strong |

| Alkene (=C-H) | =C-H Stretch | 3020 - 3100 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. chromatographyonline.com3m.com It is an essential technique for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any volatile impurities. usgs.govnih.gov

In a GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas moves the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the sample's components between the mobile gas phase and the stationary phase lining the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times. A pure sample of this compound should ideally produce a single, sharp peak in the gas chromatogram. The presence of additional peaks indicates the existence of volatile impurities.

As the separated components exit the GC column, they enter the mass spectrometer, which ionizes them, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. The resulting mass spectrum provides detailed structural information.

For this compound (molecular formula C₅H₉BrO), the mass spectrum exhibits several characteristic features:

Molecular Ion Peak (M⁺): A crucial feature in the mass spectrum of a bromo-compound is the presence of two peaks for the molecular ion, M⁺ and (M+2)⁺, in an approximate 1:1 intensity ratio. youtube.comopenstax.org This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.5% and 49.5%, respectively). libretexts.org For C₅H₉BrO, these peaks would appear at m/z 164 (for the ⁷⁹Br isotope) and m/z 166 (for the ⁸¹Br isotope).

Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). openstax.orgopenstax.org The presence of the bromine atom also influences fragmentation, with a common pathway being the loss of a bromine radical (•Br).

The table below details the expected key ions in the mass spectrum of this compound.

| Ion | Proposed Formula | m/z Value (for ⁷⁹Br/⁸¹Br) | Fragmentation Pathway |

| [M]⁺ | [C₅H₉BrO]⁺ | 164 / 166 | Molecular Ion |

| [M - H₂O]⁺ | [C₅H₇Br]⁺ | 146 / 148 | Loss of water (Dehydration) |

| [M - Br]⁺ | [C₅H₉O]⁺ | 85 | Loss of bromine radical |

| [M - CH₂OH]⁺ | [C₄H₆Br]⁺ | 133 / 135 | Alpha-cleavage |

| [CH₂OH]⁺ | [CH₃O]⁺ | 31 | Alpha-cleavage |

By analyzing the retention times from the GC and the mass spectra from the MS, one can confirm the identity of the main peak as this compound, assess its purity by calculating the area of its peak relative to the total area of all peaks, and identify potential impurities by interpreting their respective mass spectra.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are fundamental to understanding the electronic structure of 4-Bromo-2-methylbut-2-en-1-ol, which in turn dictates its reactivity. These calculations, based on solving the Schrödinger equation for the molecule, provide a detailed picture of electron distribution and orbital energies.

Detailed research findings from these calculations reveal the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, the LUMO is often associated with the molecule's susceptibility to nucleophilic attack, a key reaction pathway for this compound due to the presence of the bromine atom. The electron-withdrawing nature of the bromine atom, combined with the pi system of the double bond, influences the electron density across the molecule, creating electrophilic and nucleophilic centers that guide its chemical behavior.

The reactivity profile of this compound can be further understood by examining its molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Calculated Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reaction mechanisms of molecules like this compound. DFT calculations can provide detailed mechanistic insights into various reactions, such as nucleophilic substitutions and eliminations, which are characteristic of this molecule.

For example, DFT can be employed to model the SN2 reaction pathway where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. These calculations can determine the activation energy of the reaction, providing a quantitative measure of its feasibility. Similarly, DFT can be used to explore the competing E2 elimination pathway, where a base abstracts a proton, leading to the formation of a diene. By comparing the activation energies of these competing pathways, DFT can predict the likely outcome of a reaction under specific conditions.

Furthermore, DFT studies can elucidate the role of the solvent in influencing reaction mechanisms. By incorporating a solvent model into the calculations, it is possible to understand how the polarity of the solvent can stabilize transition states and intermediates, thereby affecting the reaction rate and selectivity.

| Reaction Pathway | Description | Calculated Activation Energy (Illustrative) |

| SN2 | Nucleophilic substitution at the C-Br bond | 25 kcal/mol |

| E2 | Elimination to form a conjugated diene | 30 kcal/mol |

| SN2' | Allylic rearrangement substitution | 28 kcal/mol |

Transition State Modeling and Reaction Pathway Analysis

Transition state modeling is a critical aspect of computational chemistry that allows for the detailed analysis of reaction pathways. For this compound, this involves identifying the geometry and energy of the transition state for a given reaction, which is the highest point on the reaction energy profile.

By locating the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate. For instance, the geometry of the transition state can reveal the steric and electronic interactions that are present as the reactants are converted into products. This information can be used to design catalysts or modify reaction conditions to favor a desired outcome.

Reaction pathway analysis involves mapping out the entire energy landscape of a reaction, from reactants to products, including any intermediates and transition states. This provides a comprehensive picture of the reaction mechanism and can reveal the presence of alternative pathways that may not be immediately obvious. For this compound, such analysis can be crucial in understanding the regioselectivity and stereoselectivity of its reactions.

| Parameter | Description | Value (Illustrative) |

| Transition State Geometry | Key bond lengths and angles at the transition state | C-Br bond: 2.5 Å (elongated), Nu-C bond: 2.2 Å (forming) |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state | -350 cm-1 |

| Reaction Energy Profile | Energy of reactants, transition state, and products | Reactants: 0 kcal/mol, TS: +25 kcal/mol, Products: -10 kcal/mol |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting the spectroscopic parameters of this compound, which can aid in its experimental characterization. Techniques such as DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. nih.gov

Conformational analysis is another area where computational chemistry provides significant insights. Due to the presence of single bonds, this compound can exist in various conformations. Computational methods can be used to identify the most stable conformers and to determine the energy barriers between them. This information is important for understanding the molecule's physical properties and its behavior in solution. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for calculating NMR chemical shifts. nih.govnih.gov

| Spectroscopic Parameter | Description | Predicted Value (Illustrative) |

| 13C NMR Chemical Shift (C-Br) | Predicted chemical shift for the carbon bonded to bromine | ~40 ppm |

| 1H NMR Chemical Shift (CH2Br) | Predicted chemical shift for the protons on the carbon bonded to bromine | ~3.9 ppm |

| IR Frequency (C-Br stretch) | Predicted vibrational frequency for the carbon-bromine bond stretch | ~650 cm-1 |

| Most Stable Conformer Dihedral Angle (Br-C-C=C) | The dihedral angle in the lowest energy conformation | ~120° |

Future Research Directions in 4 Bromo 2 Methylbut 2 En 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of 4-Bromo-2-methylbut-2-en-1-ol. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry will guide the development of next-generation synthetic routes. researchgate.netnih.gov

Key areas of investigation will include:

Catalytic Direct Functionalization: Moving away from stoichiometric reagents, research will likely target the development of catalytic methods for the direct and selective oxybromination of isoprene (B109036) or related C5 feedstocks. This could involve the design of novel transition-metal catalysts or organocatalysts that can facilitate the regio- and chemoselective introduction of both the hydroxyl and bromine functionalities in a single step.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as halohydrin dehalogenases or engineered cytochrome P450 monooxygenases, could offer a highly selective and environmentally friendly route to this compound or its precursors. Biocatalysis often proceeds under mild conditions in aqueous media, aligning perfectly with the goals of sustainable chemistry.

Flow Chemistry for Improved Safety and Efficiency: The synthesis of potentially reactive intermediates like allylic bromides can be advantageously performed in continuous flow reactors. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity, making it an attractive platform for the industrial production of this compound.

| Synthetic Strategy | Key Advantages | Potential Catalyst Systems |

| Catalytic Direct Functionalization | Atom economy, reduced waste, single-step synthesis. | Palladium, Copper, or Iridium complexes with tailored ligands. |

| Enzymatic and Biocatalytic Routes | High selectivity, mild reaction conditions, aqueous media. | Halohydrin dehalogenases, engineered P450 monooxygenases. |

| Continuous Flow Synthesis | Enhanced safety, precise control, scalability. | Packed-bed reactors with immobilized catalysts. |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The dual functionality of this compound presents both a challenge and an opportunity for controlling its reactivity. Future research will delve into novel catalytic systems and reaction concepts to unlock its full synthetic potential and achieve high levels of selectivity.

Chemo- and Regioselective Transformations: A primary focus will be on the development of catalytic systems that can differentiate between the allylic bromide and the allylic alcohol moieties. This will enable the selective functionalization of one group while leaving the other intact for subsequent transformations. For instance, palladium-catalyzed cross-coupling reactions could be designed to selectively react at the C-Br bond, while other catalysts could be employed for the selective etherification or esterification of the alcohol. The choice of catalyst, ligands, and reaction conditions will be crucial for achieving high chemoselectivity. rsc.org

Stereoselective Catalysis: The development of catalytic asymmetric methods will be a major frontier. This will involve the use of chiral catalysts to control the stereochemical outcome of reactions at the allylic positions. For example, transition-metal catalysts with chiral ligands could be employed for the enantioselective substitution of the bromide or for the asymmetric functionalization of the alkene. acs.orgnih.govresearchgate.net

Umpolung and Radical Reactivity: Exploring unconventional reactivity patterns, such as umpolung (polarity inversion), could lead to novel synthetic applications. By reversing the normal electrophilic character of the carbon bearing the bromine atom, it could be made to act as a nucleophile. Furthermore, the generation of radical intermediates from either the allylic bromide or the alcohol functionality through photoredox catalysis could open up new avenues for C-C and C-heteroatom bond formation. rsc.org

| Reactivity Pattern | Enabling Methodology | Potential Outcome |

| Chemoselectivity | Orthogonal catalytic systems, protecting group strategies. | Selective functionalization of either the bromide or the alcohol. |

| Stereoselectivity | Chiral transition-metal catalysts, organocatalysis. | Enantiomerically enriched products for pharmaceutical applications. |

| Umpolung Reactivity | Reagent- or catalyst-mediated polarity inversion. | Formation of novel carbon-carbon bonds. |

| Radical Chemistry | Photoredox catalysis, radical initiators. | Access to complex molecular architectures via radical cascades. |

Integration into Advanced Total Synthesis Endeavors of Natural Products and Pharmaceuticals

The structural motifs present in this compound are found in a wide array of natural products and pharmaceutically active compounds, particularly those derived from the isoprenoid pathway. Future research will likely see the strategic incorporation of this building block into the total synthesis of such complex molecules.

Potential applications include:

Synthesis of Terpenoids and Carotenoids: The C5 isoprenoid unit is the fundamental building block of a vast family of natural products. This compound could serve as a versatile starting material for the synthesis of various terpenoids and carotenoids.

Construction of Bioactive Molecules: The allylic alcohol and bromide functionalities are common motifs in biologically active compounds. This building block could be utilized in the synthesis of novel drug candidates and agrochemicals. For instance, the allylic alcohol could be a precursor to epoxide intermediates, while the bromide allows for the introduction of various side chains.

Development of Molecular Probes and Materials: The reactivity of this compound could be harnessed to synthesize functionalized molecules for use as molecular probes in chemical biology or as monomers for the creation of novel polymers and materials.

| Target Molecule Class | Synthetic Strategy | Potential Advantage of Using this compound |

| Terpenoids | Iterative C5 additions, cyclization reactions. | Direct introduction of a functionalized isoprenoid unit. |

| Pharmaceuticals | Convergent fragment coupling, late-stage functionalization. | Versatility in connecting different molecular fragments. |

| Functional Materials | Polymerization, surface modification. | Introduction of reactive handles for cross-linking or further modification. |

Computational Design and Optimization of Catalytic Systems for its Transformations

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in accelerating the development of new reactions and catalysts for this compound. nih.gov By modeling reaction pathways and transition states, researchers can gain valuable insights into the factors that control reactivity and selectivity.

Future computational studies will likely focus on:

Mechanism Elucidation: DFT calculations can be used to elucidate the detailed mechanisms of catalytic reactions involving this compound. This understanding is crucial for optimizing reaction conditions and improving catalyst performance.

Ligand Design and Catalyst Screening: Computational methods can be employed to design new ligands for transition-metal catalysts that can enhance their activity and selectivity. Virtual screening of catalyst libraries can help to identify promising candidates for experimental investigation, thereby reducing the time and cost of catalyst development.

Predicting Selectivity: Computational models can be developed to predict the chemo-, regio-, and stereoselectivity of reactions involving this compound. This predictive capability will be invaluable for planning synthetic routes and for designing highly selective transformations.

| Computational Approach | Application in this compound Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis. | Rationalization of observed reactivity and selectivity. |

| Virtual Screening | In silico screening of catalyst and ligand libraries. | Identification of promising catalysts for experimental validation. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the outcome of reactions based on substrate and catalyst structure. | Accelerated optimization of reaction conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.